molecular formula C11H14ClNO2 B2357371 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride CAS No. 2126176-99-4

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

Cat. No. B2357371
CAS RN: 2126176-99-4
M. Wt: 227.69
InChI Key: GSGOBNFQQLTVHT-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring attached to a cyclopropane ring via an amine linkage . The presence of the benzodioxin ring suggests that this compound may have interesting biological activities, as benzodioxin derivatives are known to exhibit a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a cyclopropane ring, and an amine linkage . Detailed structural analysis would require techniques such as NMR spectroscopy .

Scientific Research Applications

Antibacterial Agent

This compound has shown promising results as an antibacterial agent. In one study, it was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The compound has been studied for its potential to inhibit cholinestrases and lipoxygenase enzymes. The studied compounds exhibited moderate to weak inhibition of these enzymes .

Chemical Synthesis

This compound can be used in the synthesis of new N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl) derivatives .

Mechanism of Action

Target of Action

Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

It’s suggested that the compound may interact with its targets (possibly cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may impact neurotransmission and inflammatory response pathways.

Result of Action

Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter neurotransmission and inflammatory responses at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . Without specific data, it’s difficult to provide a detailed safety and hazards analysis.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOBNFQQLTVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

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